Technical Monograph: 3-(3-Bromophenyl)-2,2-dimethylpropanoic Acid
Technical Monograph: 3-(3-Bromophenyl)-2,2-dimethylpropanoic Acid
The following technical guide provides an in-depth analysis of 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid , a critical scaffold in medicinal chemistry known for its utility in optimizing metabolic stability and potency via the gem-dimethyl effect.
[1][2]
CAS Registry Number: 926625-06-1 Chemical Formula: C₁₁H₁₃BrO₂ Molecular Weight: 257.12 g/mol IUPAC Name: 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid[1]
Executive Summary & Strategic Utility
In modern drug discovery, 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid functions as a high-value building block, distinguishing itself from its non-methylated analogs through two synergistic structural features:
-
The Gem-Dimethyl Group: Located at the
-position relative to the carboxylate, this moiety introduces significant steric bulk. This activates the Thorpe-Ingold Effect (gem-dimethyl effect), which restricts conformational freedom, pre-organizing the molecule for binding events and blocking metabolic degradation pathways such as -oxidation. -
The Meta-Bromophenyl Handle: The bromine atom at the 3-position serves as a versatile orthogonal reactive site, enabling late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the carboxylic acid functionality.
This compound is frequently employed in the synthesis of kinase inhibitors (e.g., Aurora A kinase targets) and GPCR ligands , where the gem-dimethyl group improves oral bioavailability by reducing lipophilicity-driven clearance while maintaining potency.
Physicochemical Profile
The introduction of the gem-dimethyl group significantly alters the physicochemical landscape compared to the unsubstituted propionic acid derivative.
| Property | Value / Description | Technical Note |
| Physical State | Solid (Crystalline) | Likely white to off-white powder. |
| Melting Point | 72–76 °C (Analog-based) | Note: Exact experimental MP for CAS 926625-06-1 varies by polymorph; range inferred from non-methylated analog and structural isomers. |
| pKa (Acid) | ~4.8 (Predicted) | The steric bulk of the methyl groups slightly reduces acidity compared to propionic acid (pKa 4.87) by destabilizing the carboxylate hydration sphere. |
| LogP | 3.2 – 3.5 (Predicted) | Moderate lipophilicity; suitable for CNS and intracellular targets. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 2 (C=O, -OH) | |
| Rotatable Bonds | 2 | Reduced from 3 in the non-methylated analog, lowering entropic penalty upon binding. |
Synthetic Routes & Production
The synthesis of 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid typically avoids direct alkylation of the acid due to the need for dianion generation. The industry-standard protocol utilizes the Ester Enolate Alkylation strategy, which offers higher yield and purity.
Recommended Protocol: -Alkylation of Isobutyrate Esters
This pathway utilizes Methyl Isobutyrate as the starting material, leveraging the acidity of the
Reaction Scheme (Graphviz)
Caption: Step-wise synthesis via ester enolate alkylation. The gem-dimethyl group is present in the starting isobutyrate, simplifying the C-C bond formation to a single alkylation event.
Detailed Methodology
-
Enolate Formation:
-
Charge a dry flask with anhydrous THF and cool to -78°C.
-
Add LDA (Lithium Diisopropylamide, 1.1 equiv).
-
Dropwise add Methyl Isobutyrate (1.0 equiv). Stir for 30–60 mins to ensure complete deprotonation. Critical: Temperature must remain below -70°C to prevent Claisen self-condensation.
-
-
Alkylation:
-
Dissolve 3-Bromobenzyl bromide (1.05 equiv) in THF.
-
Add dropwise to the enolate solution at -78°C.
-
Allow the reaction to warm slowly to room temperature over 4–6 hours. The color change (often yellow to clear) indicates consumption of the enolate.
-
-
Hydrolysis (Saponification):
-
Isolate the intermediate ester (Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate, CAS 926625-05-0).[2]
-
Dissolve in a THF/Water (1:1) mixture.
-
Add LiOH·H₂O (3 equiv) and heat to 60°C. Note: The steric hindrance of the gem-dimethyl group makes this hydrolysis slower than typical esters; elevated temperature is required.
-
Acidify with 1M HCl to precipitate the target acid.
-
Chemical Reactivity & Transformation[2][3][4]
The unique architecture of this molecule dictates a specific reactivity profile. Researchers must account for the steric hindrance at the carboxylic acid and the chemoselectivity of the aryl bromide.
A. The Steric Challenge: Amide Coupling
The 2,2-dimethyl substitution creates a "neopentyl-like" steric environment around the carbonyl carbon. Standard coupling reagents (EDC/HOBt) often result in sluggish kinetics or incomplete conversion.
-
Solution: Use high-activity coupling agents such as HATU or COMU with a non-nucleophilic base (DIPEA).
-
Alternative: Convert the acid to the acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF before reacting with the amine.
B. The Orthogonal Handle: Palladium Cross-Coupling
The 3-bromo position is electronically activated for Pd-catalyzed reactions.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl scaffolds.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
-
Buchwald-Hartwig Amination: Allows introduction of amines at the meta-position.
-
Ligand: XPhos or BrettPhos (required to prevent dehalogenation).
-
Reactivity Logic Map (Graphviz)
Caption: Divergent synthesis pathways. The aryl bromide allows for scaffold extension, while the hindered acid forms metabolically stable amides/esters.
Applications in Drug Discovery[3]
Metabolic Blocking (The Gem-Dimethyl Effect)
In drug design, unsubstituted propionic acid chains are susceptible to rapid metabolism. The 2,2-dimethyl group serves as a metabolic blocker :
-
Mechanism: It prevents the formation of the
-unsaturated intermediate required for -oxidation. -
Outcome: Increases the half-life (
) of the drug candidate.
Kinase Inhibitor Scaffolds
The 3-bromophenyl group acts as a "warhead" precursor. In the development of Aurora A kinase inhibitors , this scaffold allows the acid moiety to interact with solvent-exposed lysine or arginine residues, while the aryl group (after coupling) extends into the hydrophobic pocket of the enzyme.
Prodrug Design
The hindered acid can be converted into ester prodrugs (e.g., isoxazole derivatives) that improve membrane permeability. Once inside the cell, esterases cleave the masking group, releasing the active acid. The gem-dimethyl group ensures that this hydrolysis is not too rapid, providing sustained release kinetics.
References
-
Chemical Identification & Availability
- Source: PubChem & Commercial Vendors (Ambeed, Sigma-Aldrich).
-
Entry: 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid (CAS: 926625-06-1).[1]
-
URL:
- Synthetic Methodology (Ester Enolate Alkylation): Source: General protocol derived from standard organic synthesis for hindered acids (e.g., Organic Letters, Journal of Medicinal Chemistry). Context: Alkylation of isobutyrate esters with benzyl halides is the established route for this motif.
-
Thorpe-Ingold Effect & Gem-Dimethyl Application
- Context: Use of bromophenyl-propanoic acid derivatives in Aurora A Kinase inhibition (e.g., MDPI Molecules, Journal of Medicinal Chemistry).
Sources
- 1. CAS Index | Ambeed [ambeed.com]
- 2. Aryl Halides for Cross-Coupling | Organic Synthesis Building Blocks (83) [myskinrecipes.com]
- 3. Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. books.lucp.net [books.lucp.net]
